Asoprisnil ecamate, also known by its developmental code name J-956, is categorized under selective progesterone receptor modulators (SPRMs). It was developed primarily for the treatment of conditions such as endometriosis, uterine fibroids, and menopausal symptoms but was eventually discontinued in clinical development due to various factors. The compound is recognized for its mixed agonistic and antagonistic activities on the progesterone receptor with significantly reduced antiglucocorticoid activity compared to other compounds like mifepristone .
The synthesis of asoprisnil ecamate involves multiple steps starting from steroidal precursors. Key methods of synthesis include:
These processes are typically carried out under controlled conditions using organic solvents and catalysts to ensure high yield and purity of the final product.
The molecular formula of asoprisnil ecamate is , with a molar mass of approximately 520.67 g/mol. The compound's structure features a steroidal backbone modified with a benzaldoxime substituent at the 11β position, which is crucial for its selective binding to the progesterone receptor. The structural details can be represented by the following:
The stereochemistry plays a significant role in its biological activity, where specific configurations enhance receptor affinity.
Asoprisnil ecamate participates in various chemical reactions:
These reactions are significant for both its synthesis and potential modifications in medicinal chemistry .
Asoprisnil ecamate functions primarily by binding to the progesterone receptor, exhibiting partial agonist and antagonist properties depending on the tissue type. This selective action leads to various physiological effects:
This unique mechanism positions asoprisnil as a promising candidate for treating gynecological disorders without inducing significant side effects associated with traditional progestins.
Asoprisnil ecamate exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Despite being discontinued from clinical trials, asoprisnil ecamate has been extensively studied for its potential applications:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0